N-[2-(4-methoxyphenoxy)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
Description
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-24-13-5-7-14(8-6-13)25-11-10-20-18(23)17-12-16(21-22-17)15-4-2-3-9-19-15/h2-9,12H,10-11H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
VCMIVUIMWMNPCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2=CC(=NN2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Diketone Cyclization
The most common method involves reacting hydrazines with 1,3-diketones or β-keto esters. For example, ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate can be prepared by condensing hydrazine hydrate with ethyl 3-(pyridin-2-yl)-3-oxopropanoate under acidic conditions. Key parameters include:
Microwave-Assisted Cyclization
Recent advances employ microwave irradiation to accelerate cyclization. For instance, β-keto esters and hydrazines react in ethanol under microwave conditions (100°C, 150 W) for 15–20 minutes, improving yields to 85–90%. This method reduces side products like regioisomeric pyrazoles.
Carboxamide Bond Formation
The carboxylate group at position 3 of the pyrazole is converted to a carboxamide via a two-step process:
Ester Hydrolysis
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2–4 M) in methanol at room temperature for 30–60 minutes. For example:
Amide Coupling
The carboxylic acid is activated and coupled with 2-(4-methoxyphenoxy)ethylamine. Two activation strategies are prevalent:
-
HBTU-Mediated Coupling : Using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 0–25°C for 12–24 hours.
-
Mixed Carbonate Method : Reacting the acid with ethyl chloroformate to form an acyl chloride intermediate, followed by amine addition in tetrahydrofuran (THF).
Coupling yields range from 70% to 85%, with purity dependent on chromatographic purification (e.g., silica gel eluted with ethyl acetate/hexane).
Introduction of the Pyridin-2-yl Group
The pyridin-2-yl moiety is typically introduced early in the synthesis via:
Suzuki-Miyaura Coupling
A boronic acid derivative of pyridine reacts with a halogenated pyrazole precursor. For example, 5-bromo-1H-pyrazole-3-carboxamide couples with pyridin-2-ylboronic acid using palladium(II) acetate and triphenylphosphine in a toluene/water mixture. Conditions include:
Direct Cyclization with Pyridine-Containing Precursors
Alternatively, the pyridin-2-yl group is incorporated during pyrazole formation by using pre-functionalized β-keto esters. For instance, ethyl 3-(pyridin-2-yl)-3-oxopropanoate cyclizes with hydrazine to directly yield the pyridin-2-yl-substituted pyrazole.
Side Chain Installation: 2-(4-Methoxyphenoxy)ethylamine
The ethoxyphenoxy ethylamine side chain is synthesized separately and attached via:
Nucleophilic Substitution
4-Methoxyphenol reacts with 2-chloroethylamine hydrochloride in the presence of potassium carbonate in acetonitrile under reflux (80°C, 8 hours). The reaction proceeds via an SN2 mechanism, yielding 2-(4-methoxyphenoxy)ethylamine with 55–60% efficiency.
Reductive Amination
Alternatively, 2-(4-methoxyphenoxy)acetaldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol, producing the amine in 65–70% yield.
Critical Reaction Optimization Data
Key findings from experimental studies include:
Purification and Characterization
Final purification employs silica gel column chromatography (ethyl acetate/hexane, 3:7 to 1:1 gradient) followed by recrystallization from ethanol/water. Characterization data includes:
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHOXYPHENOXY)ETHYL]-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. The compound's structural features suggest potential interactions with cancer-related targets. For instance, studies have shown that various pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Properties
The pyrazole and pyridine components have been associated with antimicrobial activity against a range of pathogens. Derivatives of these compounds have demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anti-inflammatory Effects
Compounds containing pyrazole rings have been reported to possess anti-inflammatory properties. This is particularly relevant for conditions such as arthritis and other inflammatory diseases, where modulation of inflammatory pathways can provide therapeutic benefits .
Case Study 1: Antitumor Activity
A study evaluated a series of pyrazole derivatives, including N-[2-(4-methoxyphenoxy)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide, for their ability to inhibit cancer cell proliferation. Results indicated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications could enhance activity .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives were tested for antimicrobial efficacy using disc diffusion methods. The results showed that certain compounds exhibited strong activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXYPHENOXY)ETHYL]-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Structural and Functional Analysis
- Pyridine vs. This feature may improve binding to targets like kinases or receptors with polar active sites.
- Fluoropentyl chains in 5F-AB-FUPPYCA () confer metabolic resistance, a trait absent in the target compound.
Functional Group Impact:
Physicochemical Properties
- Lipophilicity: The target’s methoxyphenoxyethyl chain likely results in a higher logP than ’s hydroxyethyl derivative, aligning with trends observed in fluorinated analogs ().
- Solubility: The hydroxyethyl group in improves aqueous solubility, a critical factor for oral bioavailability .
Biological Activity
N-[2-(4-methoxyphenoxy)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article compiles findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a pyrazole core substituted with a pyridine ring and a methoxyphenoxyethyl moiety, which may influence its interaction with biological targets.
1. Antimicrobial Properties
Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial and fungal strains. In vitro studies indicate that certain derivatives can inhibit the growth of pathogens such as E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .
2. Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of pyrazole derivatives. For example, compounds were shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at specific concentrations . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
3. Anticancer Activity
The compound's potential as an anticancer agent has been explored through various assays. For example, pyrazole derivatives have been tested for their ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. One study noted significant cytotoxic effects against breast cancer cells with IC50 values comparable to standard chemotherapeutics .
The biological activities of this compound are believed to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
- Receptor Modulation : There is evidence suggesting that it can modulate receptor activity associated with pain and inflammation, potentially by affecting NaV1.8 channels .
Case Study 1: Antifungal Activity
A series of pyrazole carboxamides were synthesized and tested for antifungal activity against seven phytopathogenic fungi. Among them, a derivative showed higher antifungal activity than the standard drug boscalid, highlighting the potential of this class for agricultural applications .
Case Study 2: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced edema in mice, a pyrazole derivative demonstrated anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug. The study measured reductions in edema size and inflammatory marker levels .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(4-methoxyphenoxy)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield and purity?
- The synthesis typically involves multi-step pathways, including condensation of pyrazole precursors with substituted phenoxyethyl amines. Microwave-assisted synthesis can enhance reaction efficiency and reduce side products (e.g., in related pyrazole derivatives, yields improved by 15–20% under optimized microwave conditions) . Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd-based catalysts for cross-coupling) are critical for regioselectivity. Purity is optimized via column chromatography or recrystallization .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- NMR (¹H/¹³C): Assigns proton environments, particularly distinguishing pyrazole ring protons (δ 6.5–8.5 ppm) and methoxyphenyl groups (δ 3.8 ppm for OCH₃).
- X-ray crystallography: Resolves bond lengths and dihedral angles (e.g., pyrazole ring planarity and methoxyphenyl orientation) .
- HPLC/LC-MS/MS: Validates purity (>95%) and quantifies trace impurities in biological matrices .
Q. What are the primary challenges in achieving aqueous solubility for this compound, and how can they be addressed?
- The compound’s hydrophobicity (logP ~3.5) limits solubility. Strategies include:
- Co-solvents: Use of DMSO/PEG 400 in vitro.
- Salt formation: Hydrochloride salts improve bioavailability .
- Prodrug derivatization: Esterification of the carboxamide group enhances solubility .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. negligible efficacy in certain models)?
- Discrepancies may arise from assay conditions (e.g., cell line variability) or pharmacokinetic limitations. Systematic SAR studies are recommended:
- Pyridine ring substitution: Electron-withdrawing groups (e.g., -F) at the pyridinyl 4-position enhance target binding affinity .
- Phenoxyethyl chain length: Extending the ethylene spacer improves membrane permeability (e.g., CLogP reduction by 0.3 units) .
- Validate using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) .
Q. What in silico strategies are effective for predicting the compound’s selectivity against off-target kinases?
- Molecular docking: Use crystal structures of kinase ATP-binding pockets (e.g., PDB 3POZ) to model interactions. The pyridinyl group shows strong hydrogen bonding with hinge regions .
- MD simulations: Assess binding stability over 100 ns trajectories; methoxyphenyl rotamer dynamics correlate with selectivity .
- Machine learning: Train models on kinase inhibition datasets to predict off-target risks (e.g., using RF or SVM classifiers) .
Q. How do metabolic stability studies inform the design of in vivo efficacy experiments?
- CYP450 profiling: Identify major metabolites via liver microsome assays. The methoxyphenyl group is prone to O-demethylation (t₁/₂ = 45 min in human hepatocytes) .
- PK/PD modeling: Adjust dosing intervals based on clearance rates (e.g., QD vs. BID regimens in rodent models) .
- Stable isotope labeling: Track metabolite distribution using ¹³C-labeled analogs in mass spectrometry imaging .
Methodological Considerations
Q. What experimental controls are essential for validating target engagement in cellular assays?
- Positive controls: Use known inhibitors (e.g., SB203580 for p38 MAPK) to benchmark activity.
- Negative controls: CRISPR knockouts or siRNA silencing of the target protein.
- Orthogonal readouts: Combine Western blot (protein phosphorylation) with ELISA (cytokine secretion) .
Q. How can researchers mitigate batch-to-batch variability in compound synthesis?
- Process analytical technology (PAT): Implement real-time FTIR monitoring during carboxamide coupling.
- Quality by Design (QbD): Optimize critical parameters (e.g., temperature ±2°C, stoichiometry ±5%) via DoE studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
